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Compound Name: EST64454 hydrochloride

Cat. No.: B2592588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
EST64454 hydrochloride, a potent and highly soluble σ1 receptor antagonist, has emerged as

a promising clinical candidate for pain management. This technical guide provides a

comprehensive overview of its five-step synthesis pathway, adapted from the supplementary

information of the pivotal study by Diaz et al.[1][2][3]. Detailed experimental protocols,

quantitative data, and a visual representation of the synthetic route are presented to facilitate

its replication and further investigation by the scientific community.

Synthesis Pathway Overview
The synthesis of EST64454 hydrochloride is accomplished through a robust five-step

sequence, commencing with the formation of a pyrazole ring, followed by functional group

manipulations and coupling reactions to introduce the piperazine moiety. The final step involves

the formation of the hydrochloride salt to enhance the compound's solubility and suitability for

pharmaceutical applications.
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Step 1: Pyrazole Formation

Step 2: Hydroxymethylation

Step 3: Chlorination

Step 4: Piperazine Coupling & Deprotection

Step 5: Acetylation & Salt Formation

1-(3,4-Difluorophenyl)ethan-1-one (E)-3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one

Reflux

N,N-Dimethyl-1,1-dimethoxyethan-1-amine

1-(3,4-Difluorophenyl)-1H-pyrazoleEthanol, Reflux

Hydrazine hydrate
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Caption: Five-step synthesis pathway of EST64454 Hydrochloride.
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Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis,

including reaction yields and the molar equivalents of reactants.

Table 1: Reaction Yields

Step Product Yield (%)

1
1-(3,4-Difluorophenyl)-1H-

pyrazole
85

2
(1-(3,4-Difluorophenyl)-1H-

pyrazol-3-yl)methanol
75

3
3-(Chloromethyl)-1-(3,4-

difluorophenyl)-1H-pyrazole
92

4

1-(4-(2-((1-(3,4-

Difluorophenyl)-1H-pyrazol-3-

yl)methoxy)ethyl)piperazin-1-

yl)ethanone

68

5 EST64454 Hydrochloride 95

Table 2: Molar Equivalents of Key Reagents
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Step Starting Material Reagent Molar Equivalent

1

1-(3,4-

Difluorophenyl)ethan-

1-one

N,N-Dimethyl-1,1-

dimethoxyethan-1-

amine

1.2

(E)-3-

(Dimethylamino)-1-

(3,4-

difluorophenyl)prop-2-

en-1-one

Hydrazine hydrate 1.1

2

1-(3,4-

Difluorophenyl)-1H-

pyrazole

Paraformaldehyde 1.5

3

(1-(3,4-

Difluorophenyl)-1H-

pyrazol-3-yl)methanol

Thionyl chloride 1.2

4

3-(Chloromethyl)-1-

(3,4-

difluorophenyl)-1H-

pyrazole

tert-Butyl 4-(2-

hydroxyethyl)piperazin

e-1-carboxylate

1.1

Intermediate 4 M HCl in Dioxane Excess

5 1-(4-(...))ethanone Acetyl chloride 1.1

Free Base 4 M HCl in Dioxane 1.1

Detailed Experimental Protocols
The following protocols are detailed descriptions of the experimental procedures for each step

in the synthesis of EST64454 hydrochloride.

Step 1: Synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazole
Part A: (E)-3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one Synthesis: A solution of

1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) in N,N-dimethylformamide dimethyl acetal (1.2

eq) is heated at reflux for 16 hours. The reaction mixture is then cooled to room temperature
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and concentrated under reduced pressure to yield the crude product, which is used in the

next step without further purification.

Part B: Pyrazole Formation: To a solution of the crude (E)-3-(dimethylamino)-1-(3,4-

difluorophenyl)prop-2-en-1-one (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added. The

mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is

removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic

layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to

give the crude product. Purification by flash column chromatography (silica gel, hexane/ethyl

acetate gradient) affords 1-(3,4-difluorophenyl)-1H-pyrazole as a white solid (85% yield).

Step 2: Synthesis of (1-(3,4-Difluorophenyl)-1H-pyrazol-
3-yl)methanol
To a solution of 1-(3,4-difluorophenyl)-1H-pyrazole (1.0 eq) in dimethyl sulfoxide (DMSO),

paraformaldehyde (1.5 eq) is added. The reaction mixture is heated to 90 °C for 12 hours. After

cooling to room temperature, the mixture is poured into ice-water and extracted with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated. The crude product is purified by flash column

chromatography (silica gel, hexane/ethyl acetate gradient) to yield (1-(3,4-difluorophenyl)-1H-

pyrazol-3-yl)methanol as a colorless oil (75% yield).

Step 3: Synthesis of 3-(Chloromethyl)-1-(3,4-
difluorophenyl)-1H-pyrazole
To a solution of (1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous

dichloromethane (DCM) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction

mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then

removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with

saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous

sodium sulfate, filtered, and concentrated to afford 3-(chloromethyl)-1-(3,4-difluorophenyl)-1H-

pyrazole as a yellow oil, which is used in the subsequent step without further purification (92%

yield).
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Step 4: Synthesis of 1-(4-(2-((1-(3,4-Difluorophenyl)-1H-
pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone

Part A: Piperazine Coupling: To a suspension of sodium hydride (60% dispersion in mineral

oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of tert-butyl 4-(2-

hydroxyethyl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF is added dropwise. The

mixture is stirred at 0 °C for 30 minutes. A solution of 3-(chloromethyl)-1-(3,4-

difluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF is then added, and the reaction

mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash

column chromatography.

Part B: Boc Deprotection: The purified product from the previous step is dissolved in DCM,

and 4 M HCl in dioxane (excess) is added. The mixture is stirred at room temperature for 3

hours. The solvent is evaporated to dryness to yield the crude piperazine intermediate.

Part C: Acetylation: The crude piperazine intermediate is dissolved in DCM and triethylamine

(2.5 eq) is added at 0 °C, followed by the dropwise addition of acetyl chloride (1.1 eq). The

reaction is stirred at room temperature for 2 hours. The mixture is then washed with water

and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by

flash column chromatography (silica gel, DCM/methanol gradient) provides the title

compound as a pale yellow solid (68% yield over 3 steps).

Step 5: Synthesis of EST64454 Hydrochloride
The free base, 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-

yl)ethanone (1.0 eq), is dissolved in a minimal amount of DCM. A solution of 4 M HCl in

dioxane (1.1 eq) is added dropwise with stirring. The resulting precipitate is stirred for 30

minutes, then filtered, washed with diethyl ether, and dried under vacuum to afford EST64454
hydrochloride as a white solid (95% yield).

Signaling Pathway and Experimental Workflow
EST64454 acts as a σ1 receptor antagonist. The σ1 receptor is a chaperone protein located at

the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling
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pathways, including calcium signaling and ion channel function, which are implicated in pain

modulation.

Experimental Workflow
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Caption: General experimental workflow for drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2592588?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2592588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The synthetic pathway to EST64454 hydrochloride is a scalable and efficient process, yielding

a high-purity final product. The detailed protocols and data presented in this guide are intended

to support further research and development of this promising analgesic compound. The

straightforward nature of the synthesis, coupled with the compound's favorable

pharmacological profile, underscores its potential as a valuable therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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